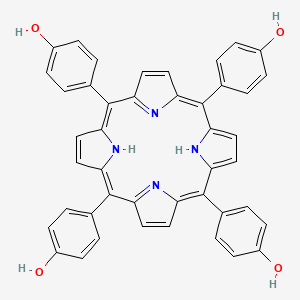![molecular formula C8H12N2O4 B1417502 Ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate CAS No. 119180-26-6](/img/structure/B1417502.png)
Ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate
Übersicht
Beschreibung
Ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate, also known as ethyl carbamoylacetate or ECA, is a chemical compound with the molecular formula C8H12N2O4 and a molecular weight of 200.19 g/mol . It has gained significant attention in the field of organic chemistry.
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C8H12N2O4 . The exact structure detailing the arrangement of these atoms is not provided in the available resources.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not detailed in the available resources .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Routes and Molecular Structure : A derivative of ethyl 2-benzylidene-3-oxobutanoate, closely related to Ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate, was synthesized using a 3+2 annulation method and characterized using various spectroscopic methods. This derivative showed antioxidant properties evaluated through DPPH and hydroxyl radical scavenging methods (Naveen et al., 2021).
Trifluoromethyl Heterocycles Synthesis : Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a compound related to this compound, is a versatile intermediate in synthesizing various trifluoromethyl heterocycles, including oxazoles, thiazoles, and pyridines (Honey et al., 2012).
Antimicrobial Activity : Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, another derivative, exhibited antimicrobial activity. This compound was synthesized via a Knoevenagel condensation reaction and its structure confirmed through NMR and X-ray diffraction studies (Kariyappa et al., 2016).
Chemical Properties and Reactions
Molecular Structure Analysis : Synthesis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, followed by in vitro evaluation for antimicrobial and antioxidant activities, was conducted. The compound's molecular structure was analyzed using X-ray diffraction, highlighting interactions like hydrogen bonds and π-π stacking (Kumar et al., 2016).
Synthesis of Derivatives : Methyl 4-chloro-3-oxobutanoate was used to synthesize derivatives involving benzoylcyanamide, resulting in compounds like 3-[(amino)(benzoylamino)methylidene]tetrahydrofuran-2,4-dione. These derivatives have potential applications in chemical research (Prezent et al., 2012).
Isotopic Labelling for Protein Studies : A synthetic route was proposed for 2-hydroxy-2-ethyl-3-oxobutanoate for specific labelling of Ile methyl-γ(2) groups in proteins, useful in NMR studies of high molecular weight proteins (Ayala et al., 2012).
Wirkmechanismus
The mechanism of action of Ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate is not detailed in the available resources.
Eigenschaften
IUPAC Name |
ethyl 2-(carbamoyliminomethyl)-3-hydroxybut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4/c1-3-14-7(12)6(5(2)11)4-10-8(9)13/h4,11H,3H2,1-2H3,(H2,9,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGFUKQTCIZBEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)O)C=NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{(Z)-[4-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione](/img/structure/B1417420.png)
![Ethyl 2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B1417422.png)
![ethyl (Z)-3-[(3-methyl-1H-pyrazol-5-yl)amino]-2-(2,2,2-trifluoroacetyl)-2-propenoate](/img/structure/B1417424.png)

![5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B1417427.png)
![2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1417429.png)

![4-hydroxy-6-methyl-3-(2-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}ethanehydrazonoyl)-2H-pyran-2-one](/img/structure/B1417431.png)
![2-{[(2-piperazin-1-ylethyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B1417432.png)
![5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(hydroxyamino)-1,3-thiazol-4(5H)-one](/img/structure/B1417433.png)




